molecular formula C8H16Cl2N2O2 B1382338 Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride CAS No. 1803566-98-4

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride

Cat. No.: B1382338
CAS No.: 1803566-98-4
M. Wt: 243.13 g/mol
InChI Key: NADRWRRMJFOVOR-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride is a nitrogen-containing heterocyclic compound. It features a unique bicyclic structure that includes both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride typically involves cyclization reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Another method involves the use of palladium on carbon (Pd/C) as a catalyst at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride is unique due to its specific bicyclic structure and the presence of carboxylic acid and dihydrochloride groups.

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;;/h6-7,9H,1-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADRWRRMJFOVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NCCN2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 2
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 3
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 4
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 6
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride

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